molecular formula C9H14O3 B154465 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one CAS No. 1889-96-9

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

Cat. No. B154465
CAS RN: 1889-96-9
M. Wt: 170.21 g/mol
InChI Key: XBDZRROTFKRVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as DTMC, is a natural product derived from the roots of the Chinese herb, Dendrobium nobile. DTMC has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.

Mechanism Of Action

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its biological effects through various mechanisms. It has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.

Biochemical And Physiological Effects

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance immune function. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to inhibit the growth and metastasis of cancer cells.

Advantages And Limitations For Lab Experiments

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be easily synthesized from the root extract of Dendrobium nobile. However, the availability of Dendrobium nobile is limited, which may limit the production of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Additionally, more research is needed to determine the optimal dosage and treatment duration of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one.

Future Directions

There are several future directions for research on 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Secondly, the potential therapeutic applications of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases, should be investigated. Thirdly, the development of new synthetic methods for 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one could increase its availability and facilitate its use in research and clinical applications. Finally, the safety and toxicity of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one should be further evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized from the root extract of Dendrobium nobile through a series of purification steps. The purification process involves extraction of the root extract with organic solvents, followed by column chromatography and crystallization. The final product is obtained as a white crystalline powder.

Scientific Research Applications

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

properties

CAS RN

1889-96-9

Product Name

2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,3-dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

InChI

InChI=1S/C9H14O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h10-11H,1-4H3

InChI Key

XBDZRROTFKRVES-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(=O)C1(C)C)O)O)C

Canonical SMILES

CC1(C(=C(C(=O)C1(C)C)O)O)C

Other CAS RN

1889-96-9

synonyms

4,4,5,5-tetramethyl-2,3-dihydroxy-2-cyclopenten-1-one
tetramethylreductic acid
TMRA

Origin of Product

United States

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